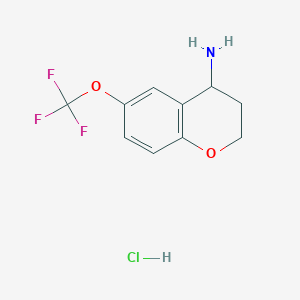
Hexyl naphthalen-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl naphthalen-1-ylcarbamate is an organic compound with the molecular formula C17H21NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hexyl group and a carbamate functional group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl naphthalen-1-ylcarbamate can be synthesized through a reaction between naphthalen-1-ylamine and hexyl chloroformate. The reaction typically occurs in the presence of a base, such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthalen-1-ylcarbamate derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The hexyl group or the carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylcarbamate derivatives with hydroxyl or carbonyl groups, while reduction can produce naphthalen-1-ylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Hexyl naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of hexyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can interact with hydrophobic regions of proteins or membranes, affecting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hexyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:
Methyl naphthalen-1-ylcarbamate: This compound has a shorter alkyl chain, which may affect its solubility and reactivity.
Ethyl naphthalen-1-ylcarbamate: Similar to the methyl derivative, but with a slightly longer alkyl chain.
Propyl naphthalen-1-ylcarbamate: This compound has a propyl group instead of a hexyl group, which can influence its physical and chemical properties.
Eigenschaften
CAS-Nummer |
39994-78-0 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
hexyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-7-13-20-17(19)18-16-12-8-10-14-9-5-6-11-15(14)16/h5-6,8-12H,2-4,7,13H2,1H3,(H,18,19) |
InChI-Schlüssel |
OYAKUVCMHKQYQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Methoxyphenyl)-4,5-dihydronaphtho[1,2-c][1,2]oxazole](/img/structure/B11848364.png)

![Hydrazinecarbothioamide, N,N-dimethyl-2-[1-(2-quinolinyl)ethyl]-](/img/structure/B11848368.png)




![6-Bromo-2-[(1R)-1-hydroxyethyl]-4H-1-benzopyran-4-one](/img/structure/B11848404.png)
![2-Phenethyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11848407.png)



